molecular formula C24H30FN3O4S B14984432 N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14984432
M. Wt: 475.6 g/mol
InChI Key: UEGHSFCTGSYXJH-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a tert-butylcarbamoyl group, and a fluorophenyl methanesulfonyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the tert-butylcarbamoyl and fluorophenyl methanesulfonyl groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step may involve the reaction of the piperidine ring with a carboxylic acid derivative under suitable conditions.

    Attachment of the Tert-Butylcarbamoyl Group: This can be done through carbamoylation reactions using tert-butyl isocyanate or similar reagents.

    Attachment of the Fluorophenyl Methanesulfonyl Group: This step may involve sulfonylation reactions using fluorophenyl methanesulfonyl chloride or related compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved would vary based on the target and the specific effects of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE may include other piperidine derivatives with similar functional groups. Examples include:

  • N-[2-(CARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butylcarbamoyl and fluorophenyl methanesulfonyl groups may enhance its stability, reactivity, and potential interactions with molecular targets.

Properties

Molecular Formula

C24H30FN3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H30FN3O4S/c1-24(2,3)27-23(30)19-9-5-7-11-21(19)26-22(29)17-12-14-28(15-13-17)33(31,32)16-18-8-4-6-10-20(18)25/h4-11,17H,12-16H2,1-3H3,(H,26,29)(H,27,30)

InChI Key

UEGHSFCTGSYXJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

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